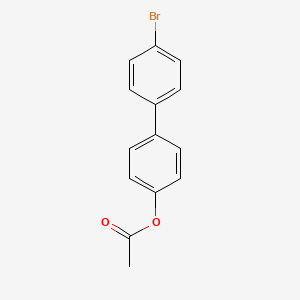

4-Acetoxy-4'-bromobiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95827. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-bromophenyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-10(16)17-14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPSICDSQWAIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294326 | |

| Record name | 4-Acetoxy-4'-bromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84244-98-4 | |

| Record name | [1,1′-Biphenyl]-4-ol, 4′-bromo-, 4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84244-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 95827 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084244984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 84244-98-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetoxy-4'-bromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Acetylation of 4-bromo-4'-hydroxybiphenyl

This technical guide provides a comprehensive protocol for the acetylation of 4-bromo-4'-hydroxybiphenyl, a key transformation in the synthesis of various functional materials and pharmaceutical intermediates. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation, and visual aids to ensure successful execution and understanding of the process.

Introduction

The acetylation of phenolic hydroxyl groups is a fundamental and widely utilized reaction in organic synthesis. It serves multiple purposes, including the protection of the hydroxyl group during subsequent chemical transformations and the modulation of a molecule's physicochemical properties, such as solubility and bioavailability. In the context of 4-bromo-4'-hydroxybiphenyl, acetylation yields 4-bromo-4'-acetoxybiphenyl, a precursor for various applications, including liquid crystals and biologically active compounds. This guide details a robust and efficient protocol for this transformation using acetic anhydride and pyridine.

Reaction Scheme

The acetylation of 4-bromo-4'-hydroxybiphenyl proceeds via the nucleophilic attack of the hydroxyl group on the carbonyl carbon of acetic anhydride, facilitated by the basic catalyst pyridine.

Caption: Reaction scheme for the acetylation of 4-bromo-4'-hydroxybiphenyl.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the acetylation of 4-bromo-4'-hydroxybiphenyl.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-bromo-4'-hydroxybiphenyl | ≥98% | Commercially Available |

| Acetic Anhydride | Reagent Grade | Commercially Available |

| Pyridine | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| 1 M Hydrochloric Acid (HCl) | Laboratory Grade | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Laboratory Grade | Commercially Available |

| Brine (Saturated NaCl Solution) | Laboratory Grade | Commercially Available |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

| Ethanol | 95% or Absolute | Commercially Available |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Reaction Procedure

-

Dissolution: In a clean, dry round-bottom flask, dissolve 4-bromo-4'-hydroxybiphenyl (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of starting material).

-

Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this cooled solution, add acetic anhydride (1.5-2.0 equivalents) dropwise with continuous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quenching: Upon completion, carefully add ice-cold water to the reaction mixture to quench the excess acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Washing: Wash the combined organic layers sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 20 mL) to remove acetic acid, and finally with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification

The crude 4-bromo-4'-acetoxybiphenyl can be purified by recrystallization.

-

Solvent Selection: A suitable solvent system for recrystallization is ethanol-water.

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

To the hot solution, add water dropwise until a persistent cloudiness is observed.

-

Reheat the mixture gently until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Quantitative Data

While a specific literature-reported yield for this exact transformation can vary, similar acetylation reactions of phenols are typically high-yielding, often exceeding 90%.

| Parameter | Value |

| Reactant | 4-bromo-4'-hydroxybiphenyl |

| Product | 4-bromo-4'-acetoxybiphenyl |

| Expected Yield | >90% |

| Appearance | White to off-white solid |

| Melting Point | Not specified, requires experimental determination |

Characterization Data (Expected)

The following table summarizes the expected spectroscopic data for the starting material and the final product based on known spectral data of similar compounds.

| Compound | 1H NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |

| 4-bromo-4'-hydroxybiphenyl | ~9.67 (s, 1H, -OH), ~7.58 (d, 2H), ~7.54 (d, 2H), ~7.50 (d, 2H), ~6.87 (d, 2H) | ~3300-3400 (O-H stretch), ~3100-3000 (Ar C-H stretch), ~1600, 1480 (Ar C=C stretch), ~1250 (C-O stretch), ~1000 (C-Br stretch) |

| 4-bromo-4'-acetoxybiphenyl | ~7.6 (d, 2H), ~7.5 (m, 4H), ~7.1 (d, 2H), ~2.3 (s, 3H, -COCH₃) | ~3100-3000 (Ar C-H stretch), ~1760 (C=O stretch, ester), ~1600, 1480 (Ar C=C stretch), ~1200 (C-O stretch), ~1000 (C-Br stretch) |

Visualizations

Reaction Mechanism

The following diagram illustrates the key steps in the pyridine-catalyzed acetylation of 4-bromo-4'-hydroxybiphenyl.

Caption: Mechanism of pyridine-catalyzed acetylation.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Caption: Flowchart of the experimental procedure.

Safety Precautions

-

Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle exclusively in a fume hood and wear appropriate PPE.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood and wear appropriate PPE.

-

Hydrochloric acid is corrosive. Handle with care and wear appropriate PPE.

This technical guide provides a comprehensive and detailed protocol for the acetylation of 4-bromo-4'-hydroxybiphenyl. By following the outlined procedures and safety precautions, researchers can confidently and successfully synthesize and characterize the desired product, 4-bromo-4'-acetoxybiphenyl.

An In-depth Technical Guide to 4-Acetoxy-4'-bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Acetoxy-4'-bromobiphenyl, a functionalized biphenyl derivative of interest in chemical synthesis and medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications in research and drug development.

Core Chemical Identity and Properties

This compound, with the CAS Number 84244-98-4 , is a biphenyl derivative characterized by an acetoxy group at the 4-position and a bromine atom at the 4'-position.[1][2] This combination of functional groups makes it a valuable intermediate in organic synthesis. The bromo group serves as a reactive site for cross-coupling reactions, while the acetoxy group acts as a protected form of a hydroxyl group.[1]

It is important to distinguish this compound from the similarly named 4-Acetyl-4'-bromobiphenyl (CAS Number: 5731-01-1). The latter possesses an acetyl group (-COCH₃) instead of an acetoxy group (-OCOCH₃), leading to different chemical properties and reactivity.

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 84244-98-4 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1][2][3] |

| Molecular Weight | 291.14 g/mol | [1][2][3] |

| Melting Point | 130-134 °C | [1][5] |

| Boiling Point | 378.4 °C at 760 mmHg (Predicted) | [2][5] |

| Density | 1.396 g/cm³ (Predicted) | [2][5] |

| Appearance | White to off-white powder/crystals | |

| Solubility | Information not readily available |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the acetylation of its precursor, 4-bromo-4'-hydroxybiphenyl. The following is a detailed, two-step experimental protocol.

Step 1: Synthesis of the Precursor, 4-bromo-4'-hydroxybiphenyl

The synthesis of the biphenyl core is a critical initial step. One common method for creating the 4-bromobiphenyl structure is through the bromination of biphenyl.

Materials:

-

Biphenyl

-

Bromine

-

Anhydrous iron(III) bromide (FeBr₃) or other suitable catalyst

-

A suitable inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve biphenyl in the chosen inert solvent.

-

Add the catalyst (e.g., anhydrous FeBr₃) to the solution.

-

From the dropping funnel, add a solution of bromine in the same solvent dropwise to the stirred biphenyl solution at room temperature. The reaction is typically exothermic and should be controlled by the rate of addition.

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

-

Cool the reaction mixture and quench the excess bromine by adding a saturated solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromobiphenyl.

-

Purify the crude product by recrystallization or column chromatography to yield pure 4-bromobiphenyl.

Step 2: Acetylation of 4-bromo-4'-hydroxybiphenyl

Materials:

-

4-bromo-4'-hydroxybiphenyl

-

Acetic anhydride

-

Pyridine or another suitable base catalyst

-

A suitable solvent (e.g., dichloromethane, ethyl acetate)

-

Ice bath

-

Magnetic stirrer

-

Round-bottom flask

-

Hydrochloric acid (dilute solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve 4-bromo-4'-hydroxybiphenyl in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add a base catalyst, such as pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled and stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water or a dilute acid solution.

-

Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A simplified workflow for the two-step synthesis of this compound.

Applications in Research and Drug Development

The biphenyl scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[1] Functionalized biphenyls, such as this compound, serve as crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[1]

While specific biological activities or direct applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs suggest potential areas of interest for researchers.

-

Intermediate for Lead Compound Synthesis: The presence of a reactive bromine atom allows for the facile introduction of various substituents through cross-coupling reactions like the Suzuki-Miyaura or Heck reactions.[1] This enables the generation of diverse libraries of biphenyl-containing compounds for screening against various biological targets. The acetoxy group can be readily hydrolyzed to a hydroxyl group, providing another point for chemical modification.

-

Potential for Biological Activity: The biphenyl structure is known to interact with a variety of biological targets. While no specific signaling pathway has been directly associated with this compound, related brominated and biphenyl compounds have been investigated for their effects on various cellular processes. For instance, some brominated chalcone derivatives have been shown to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and death receptors. Further research would be needed to determine if this compound possesses similar activities.

The logical relationship for its potential use in drug discovery is outlined in the diagram below.

Caption: A logical workflow illustrating the utility of this compound in the drug discovery process.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry and materials science. Its well-defined chemical properties and the reactivity of its functional groups make it a versatile building block for the creation of more complex molecules. While its direct biological activity is not yet well-characterized, its role as a precursor to diverse libraries of biphenyl derivatives positions it as a compound of interest for researchers in the field of drug discovery. Further investigation into the pharmacological properties of its derivatives may unveil novel therapeutic applications.

References

- 1. 4-Bromobiphenyl synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 4-Acetoxy-4'-bromobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Acetoxy-4'-bromobiphenyl. Due to the limited availability of directly published complete spectra for this specific compound, this guide synthesizes the expected data based on an analysis of its structural analogues: 4-acetoxybiphenyl and 4-bromobiphenyl. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted key spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the 4-acetoxy and 4'-bromophenyl moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.60 | d, J ≈ 8.5 Hz | 2H | H-2', H-6' |

| ~7.50 | d, J ≈ 8.5 Hz | 2H | H-3', H-5' |

| ~7.45 | d, J ≈ 8.7 Hz | 2H | H-2, H-6 |

| ~7.15 | d, J ≈ 8.7 Hz | 2H | H-3, H-5 |

| ~2.30 | s | 3H | -OCOCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~169.5 | C=O (ester) |

| ~150.0 | C-4 |

| ~140.0 | C-1' |

| ~138.5 | C-1 |

| ~132.0 | C-3', C-5' |

| ~128.5 | C-2', C-6' |

| ~128.0 | C-2, C-6 |

| ~122.0 | C-4' |

| ~121.5 | C-3, C-5 |

| ~21.0 | -OCOC H₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~1760 | Strong | C=O Ester Stretch |

| ~1600, 1485 | Medium-Strong | Aromatic C=C Stretch |

| ~1200 | Strong | C-O Ester Stretch |

| ~1000 | Strong | C-Br Stretch |

| ~830 | Strong | p-Substituted Benzene C-H Bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 290/292 | [M]⁺ Molecular ion peak (presence of Br isotope) |

| 248/250 | [M - CH₂CO]⁺ |

| 169 | [M - Br - CH₂CO]⁺ |

| 115 | [C₉H₇]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of this compound.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Procedure:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques for solid samples include direct insertion probe (DIP) or gas chromatography-mass spectrometry (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique that provides detailed fragmentation patterns.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Acetoxy-4'-bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Predicted NMR Data

4-Acetoxy-4'-bromobiphenyl possesses a biphenyl core with two distinct substitution patterns on its phenyl rings. One ring is substituted with an acetoxy group at the 4-position, and the other with a bromine atom at the 4'-position. This asymmetry is crucial in interpreting its NMR spectra, as it results in a unique set of chemical shifts for each proton and carbon atom.

The predicted ¹H and ¹³C NMR data are summarized in the tables below. These predictions are based on the known spectral data of 4-acetyl-4'-bromobiphenyl and standard NMR chemical shift increments for substituent effects.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.60 | Doublet | 2H | H-2', H-6' |

| ~7.50 | Doublet | 2H | H-3', H-5' |

| ~7.45 | Doublet | 2H | H-2, H-6 |

| ~7.15 | Doublet | 2H | H-3, H-5 |

| ~2.30 | Singlet | 3H | -OCOCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~169.5 | C =O |

| ~150.0 | C-4 |

| ~140.0 | C-1' |

| ~138.5 | C-1 |

| ~132.0 | C-3', C-5' |

| ~128.5 | C-2', C-6' |

| ~128.0 | C-2, C-6 |

| ~122.0 | C-4' |

| ~121.5 | C-3, C-5 |

| ~21.0 | -OCOCH₃ |

Experimental Protocol for NMR Analysis

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation [1]

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube.

-

Addition of Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

2.2. Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good spectral dispersion.

-

Shimming: Perform manual or automated shimming of the magnetic field to achieve optimal homogeneity and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a dilute sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

Caption: Workflow for the NMR analysis of this compound.

Signaling Pathways in Structure Elucidation

The connectivity and spatial relationships between atoms in this compound can be further investigated using two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Caption: Key 2D NMR correlations for structure elucidation.

This guide provides a foundational understanding of the NMR analysis of this compound. For definitive structural confirmation, it is recommended to synthesize the compound and acquire experimental NMR data, which can then be compared with the predictions outlined herein. Further 2D NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), would provide additional long-range correlation data to unambiguously assign all quaternary carbons.

References

Hydrolysis of 4-Acetoxy-4'-bromobiphenyl to 4-hydroxy-4'-bromobiphenyl

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical hydrolysis of 4-acetoxy-4'-bromobiphenyl to its corresponding phenol, 4-hydroxy-4'-bromobiphenyl. This reaction is a critical deprotection step in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals and liquid crystals. This document details the underlying reaction mechanisms, provides representative experimental protocols, and presents quantitative data in a structured format.

Introduction

4-Hydroxy-4'-bromobiphenyl is a valuable intermediate in the synthesis of a variety of functional molecules. Its biphenyl structure is a privileged scaffold in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs).[1] The hydroxyl group provides a reactive handle for further functionalization, such as etherification, while the bromine atom is suitable for cross-coupling reactions like the Suzuki-Miyaura or Heck reactions to build more complex molecular architectures.[1][2]

The precursor, this compound, is often used as a protected form of the phenol. The acetoxy group is a robust protecting group that is stable to many reaction conditions, and its removal via hydrolysis is a common and crucial step in multi-step synthetic sequences. This deprotection can be achieved under either acidic or basic conditions, with base-catalyzed hydrolysis generally being more prevalent due to its irreversibility and typically milder conditions.

Reaction Mechanisms

The hydrolysis of this compound can proceed through two primary pathways: acid-catalyzed and base-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is the more common method for the deprotection of aryl acetates. The reaction is typically irreversible because the phenoxide ion formed is deprotonated by the base, driving the equilibrium towards the products. The generally accepted mechanism involves a nucleophilic acyl substitution.

A diagram illustrating the base-catalyzed hydrolysis mechanism is provided below:

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. To drive the reaction to completion, an excess of water is often required.

A diagram illustrating the acid-catalyzed hydrolysis mechanism is provided below:

References

A Technical Guide to the Stability and Storage of 4-Acetoxy-4'-bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Acetoxy-4'-bromobiphenyl (CAS No. 84244-98-4). Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in its role as a key intermediate in the synthesis of pharmaceuticals and advanced materials. This document summarizes key physicochemical properties, outlines potential degradation pathways, provides recommended storage conditions, and details experimental protocols for stability assessment.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and its closely related compounds is presented in Table 1. These properties are fundamental to understanding its handling, storage, and behavior under various experimental conditions.

| Property | This compound | 4-Acetyl-4'-bromobiphenyl | 4-Bromobiphenyl |

| CAS Number | 84244-98-4 | 5731-01-1 | 92-66-0 |

| Molecular Formula | C₁₄H₁₁BrO₂ | C₁₄H₁₁BrO | C₁₂H₉Br |

| Molecular Weight | 291.14 g/mol | 275.14 g/mol | 233.11 g/mol |

| Appearance | Not specified | White or pale brown solid[1] | White crystalline powder[2] |

| Melting Point | Not specified | 129-133 °C[1][3] | 84-90 °C[2] |

| Boiling Point | Not specified | 372.1 ± 17.0 °C (Predicted)[3] | 310 °C[2] |

| Solubility | Not specified | Soluble in Toluene[3] | Insoluble in water[2] |

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light. The primary degradation pathway is hydrolysis of the acetoxy group.

Hydrolysis

The acetoxy group in this compound serves as a protecting group for the corresponding phenol.[4] This group is susceptible to hydrolysis under both acidic and basic conditions, yielding 4'-bromo-[1,1'-biphenyl]-4-ol and acetic acid. This reactivity is a key consideration for its use in multi-step syntheses.[4]

Caption: Hydrolysis of this compound.

Thermal Decomposition

Photodegradation

Exposure to light, particularly UV radiation, can be a source of degradation for biphenyl compounds. Studies on related compounds like 4,4'-dibromobiphenyl have shown that they undergo photodegradation.[6] Therefore, it is prudent to protect this compound from light to prevent potential photolytic degradation.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended, based on information for closely related compounds:

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature, in a cool place.[7][8] | To minimize the rate of potential thermal degradation. |

| Atmosphere | Sealed in a dry environment.[3] | To prevent hydrolysis due to atmospheric moisture. |

| Light | In a dark place.[7][8] | To prevent photodegradation. |

| Container | Tightly closed container. | To protect from moisture and atmospheric contaminants. |

| Incompatibilities | Strong oxidizing agents.[2] | To avoid potential hazardous reactions. |

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a series of forced degradation studies can be performed. The following outlines a general experimental workflow.

Caption: General workflow for stability testing.

Forced Degradation Study Protocol

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid sample and a solution to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid sample and a solution to a controlled light source (e.g., ICH-compliant photostability chamber).

-

-

Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis:

-

Use a stability-indicating HPLC method to determine the assay of this compound and to detect and quantify any degradation products.

-

Utilize LC-MS to identify the structure of the degradation products formed under each stress condition.

-

-

Data Evaluation:

-

Calculate the degradation rate under each condition.

-

Propose degradation pathways based on the identified products.

-

By following these guidelines and conducting appropriate stability studies, researchers, scientists, and drug development professionals can ensure the quality and integrity of this compound throughout its lifecycle in the laboratory and beyond.

References

- 1. 4-Bromobiphenyl synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Bromobiphenyl or 4 Bromo Biphenyl Manufacturers, SDS [mubychem.com]

- 3. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]

- 4. This compound | 84244-98-4 | Benchchem [benchchem.com]

- 5. m.ciop.pl [m.ciop.pl]

- 6. asianpubs.org [asianpubs.org]

- 7. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Acetyl-4'-bromobiphenyl | 5731-01-1 | TCI EUROPE N.V. [tcichemicals.com]

In-depth Technical Guide: Thermal Decomposition Products of Brominated Biphenyls

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybrominated biphenyls (PBBs) are a class of brominated flame retardants (BFRs) that were widely used in various consumer and industrial products to reduce their flammability. Due to their persistent, bioaccumulative, and toxic properties, the production and use of PBBs have been largely phased out. However, their legacy continues in the form of environmental contamination and potential exposure from older products. The thermal decomposition of PBBs, which can occur during accidental fires, industrial processes, or waste incineration, is a significant concern as it can lead to the formation of highly toxic byproducts. This technical guide provides a comprehensive overview of the thermal decomposition products of PBBs, with a focus on quantitative data, experimental methodologies, and the chemical pathways involved in the formation of hazardous compounds.

Data Presentation: Quantitative Analysis of Thermal Decomposition Products

The thermal decomposition of PBBs results in a complex mixture of products, the composition of which is highly dependent on factors such as temperature, heating rate, and the presence of oxygen. The primary decomposition pathways involve the cleavage of carbon-bromine (C-Br) and carbon-carbon (C-C) bonds.

Investigations into the pyrolysis of commercial PBB mixtures, such as Firemaster BP-6, in the absence of oxygen at temperatures ranging from 600–900 °C, have shown the formation of bromobenzenes and lesser brominated biphenyls[1]. In contrast, pyrolysis in the presence of oxygen within the same temperature range (700–900 °C) has been shown to yield a range of di- to heptabromodibenzofurans[1].

The following table summarizes the major and minor products identified from the thermal decomposition of various PBBs under different conditions. It is important to note that obtaining precise, consolidated quantitative yield data across different studies is challenging due to variations in experimental setups and analytical methods.

| Polybrominated Biphenyl (PBB) Congener/Mixture | Pyrolysis Conditions | Major Decomposition Products | Minor Decomposition Products | Reference |

| Decabromobiphenyl (BB-209) | Inert Atmosphere (Nitrogen), 400-450°C | Vaporized BB-209 | Lower brominated biphenyls | [2] |

| Hexabromobiphenyl (Firemaster BP-6) | Inert Atmosphere, 600-900°C | Lower brominated biphenyls, Bromobenzenes | - | [1] |

| Hexabromobiphenyl (Firemaster FF-1) | Oxidative Atmosphere, 700-900°C | Di- to Heptabromodibenzofurans | - | [1] |

| Commercial PBB Mixtures | General Pyrolysis | Polybrominated dibenzofurans (PBDFs), Polybrominated dibenzo-p-dioxins (PBDDs) | Polybrominated naphthalenes, Polybrominated benzenes | [1] |

Experimental Protocols

The analysis of PBB thermal decomposition products is primarily conducted using pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS). This technique allows for the direct thermal decomposition of a sample in a controlled environment, followed by the separation and identification of the resulting volatile and semi-volatile products.

Sample Preparation and Pyrolysis

A typical experimental setup for the pyrolysis of PBBs involves a laboratory-scale reactor, such as a fixed-bed or fluidized-bed reactor.

a. Fixed-Bed Reactor Protocol:

-

Reactor: A quartz or stainless steel tube furnace is commonly used.[3][4]

-

Sample Preparation: A small, accurately weighed amount of the PBB sample (typically in the microgram to milligram range) is placed in a sample boat or crucible.

-

Carrier Gas: An inert gas, such as nitrogen or helium, is purged through the reactor to create an oxygen-free environment.

-

Heating Program: The furnace is heated to the desired pyrolysis temperature (e.g., 600-900°C) at a controlled heating rate.

-

Product Collection: The volatile decomposition products are carried by the inert gas to a collection system, which may include a series of cold traps or solvent-filled impingers to capture the analytes. The solid residue (char) remains in the sample boat.

b. Pyrolysis-Gas Chromatography (Py-GC) Protocol:

For direct analysis of decomposition products, a pyrolyzer is coupled to the injector of a gas chromatograph.

-

Pyrolyzer: A micro-furnace pyrolyzer is used to heat the sample rapidly.

-

Sample Introduction: A small amount of the PBB sample is placed in a sample cup, which is then introduced into the pyrolyzer.

-

Pyrolysis Parameters: The sample is heated to a specific temperature (e.g., 600°C) for a short duration (e.g., 30-60 seconds).

-

Transfer to GC: The volatile pyrolysis products are immediately transferred to the GC column for separation.

Analytical Method: Gas Chromatography/Mass Spectrometry (GC/MS)

The collected pyrolysis products are analyzed by GC/MS to identify and quantify the individual compounds.

-

Gas Chromatograph (GC):

-

Injector: The GC inlet is typically maintained at a high temperature (e.g., 300-320°C) to ensure the volatilization of the analytes.[5][6]

-

Column: A capillary column, often a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms or equivalent), is used for separation. A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 80-100°C), ramp up to a high final temperature (e.g., 300-320°C), and hold for a period to ensure elution of all compounds.[5]

-

Carrier Gas: Helium is the most commonly used carrier gas.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) at 70 eV is standard for creating fragment ions.

-

Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Data Analysis: Compound identification is achieved by comparing the obtained mass spectra with spectral libraries (e.g., NIST/Wiley). Quantification is performed by integrating the peak areas of specific ions and comparing them to calibration standards.

-

Mandatory Visualizations

Logical Workflow for PBB Thermal Decomposition Analysis

Caption: Experimental workflow for the analysis of PBB thermal decomposition products.

Signaling Pathway: Formation of PBDD/Fs from PBBs

The formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) from the thermal decomposition of PBBs is a complex process involving several key steps. The presence of oxygen is a critical factor, particularly for the formation of PBDFs.

Caption: Simplified pathways for the formation of PBDDs and PBDFs from PBBs.

Conclusion

The thermal decomposition of polybrominated biphenyls is a significant source of hazardous environmental pollutants, including lower brominated PBBs, bromobenzenes, and the highly toxic PBDDs and PBDFs. Understanding the conditions that lead to the formation of these compounds is crucial for risk assessment and the development of safe disposal and remediation strategies for PBB-containing materials. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to investigate the thermal degradation of PBBs and to quantify the resulting products. Further research is needed to obtain more comprehensive quantitative data on the yields of specific decomposition products under a wider range of conditions and to further elucidate the complex reaction mechanisms involved.

References

The Mechanism of Suzuki-Miyaura Coupling with Aryl Bromides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction, which couples organoboron compounds with organic halides, has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a detailed exploration of the core mechanism of the Suzuki-Miyaura coupling, with a specific focus on the reaction involving aryl bromides.

The Catalytic Cycle: A Three-Step Dance

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. The cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

-

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl bromide to a coordinatively unsaturated 14-electron Pd(0) complex. In this step, the palladium atom inserts itself into the carbon-bromine bond of the aryl bromide, breaking the C-Br bond and forming a new organopalladium(II) species.[3] This process results in the oxidation of palladium from its 0 to +2 state. The oxidative addition is often the rate-determining step of the overall catalytic cycle.[4][5] The reactivity of the aryl halide is dependent on the nature of the halogen, with the bond dissociation energy playing a crucial role. The general reactivity trend is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[4]

-

Transmetalation: Following oxidative addition, the transmetalation step occurs. This involves the transfer of the organic group (in this case, an aryl group) from the organoboron reagent to the palladium(II) center, displacing the bromide ion. The presence of a base is crucial for this step.[6] Two primary pathways for the role of the base have been proposed:

-

Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate). This boronate then reacts with the palladium(II) halide complex.

-

Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.[6]

The operative pathway can be influenced by the specific base, solvent, and reactants used.[6]

-

-

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (the aryl group from the aryl bromide and the aryl group from the organoboron reagent) coupled to the palladium(II) center are eliminated to form the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3] The reductive elimination is typically a fast process and is facilitated by the formation of a cis-diorganopalladium(II) complex.

Below is a graphical representation of the catalytic cycle:

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling is influenced by various factors, including the choice of catalyst, ligand, base, and solvent. The following tables summarize quantitative data from various studies on the coupling of aryl bromides.

Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Base | Aryl Bromide | Arylboronic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Na2CO3 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)2/SPhos | Toluene/H2O | 100 | 12 | >95 |

| 2 | K3PO4 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)2/SPhos | Toluene/H2O | 100 | 12 | >95 |

| 3 | K2CO3 | 5-Bromophthalide | Phenylboronic acid | Pd(OAc)2/XPhos | Dioxane | 100 | 16 | 92 |

| 4 | CsF | Bromo-aromatic | Phenylboronic acid | Pd2(dba)3/PHOS | THF | rt | 12 | - |

| 5 | NaOH | Aryl bromides | - | - | - | - | - | ~70 |

| 6 | KOH | Aryl bromides | - | - | - | - | - | 70-90 |

Data compiled from multiple sources.[6][7][8] Conditions and yields are representative and may vary with specific substrates.

Table 2: Performance of Different Palladium Catalysts and Ligands with Aryl Bromides

| Entry | Catalyst/Ligand | Aryl Bromide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)2 / SPhos | 4-Chlorotoluene | Phenylboronic acid | K3PO4 | Toluene/H2O | 100 | 12 | >95 |

| 2 | Pd2(dba)3 / XPhos | 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | K3PO4 | Dioxane | 100 | 16 | 98 |

| 3 | PdCl2(dppf) | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Na2CO3 | Toluene/Dioxane | 85 | 4 | - |

| 4 | Pd/FeOx | 4-Bromoanisole | Phenylboronic acid | K2CO3 | EtOH/H2O | 40 | 2 | 99 |

| 5 | Pd@MIL-101Cr-NH2 | Bromobenzene | Phenylboronic acid | - | Water/EtOH | rt | 0.5 | - |

Data compiled from multiple sources.[7][8][9][10] Conditions and yields are representative and may vary with specific substrates.

Key Experimental Protocols

Reproducibility in scientific research is paramount. The following are detailed methodologies for key experiments cited in the study of the Suzuki-Miyaura coupling mechanism.

Protocol 1: General Procedure for Pd-catalyzed Suzuki-Miyaura Reaction of Aryl Bromides [11]

-

Materials:

-

Aryl bromide (1 equiv.)

-

Arylboronic acid (1.5 equiv.)

-

Pd2(dba)3 (2.0-3.0 mol%)

-

Ligand (e.g., SPhos, XPhos; 6.0-9.0 mol%)

-

Base (e.g., K3PO4, 3.0 equiv.)

-

Anhydrous dioxane (3 mL/mmol of halide)

-

-

Procedure:

-

An oven-dried resealable Schlenk tube equipped with a Teflon screw valve is charged with the Pd2(dba)3, ligand, arylboronic acid, and base.

-

The Schlenk tube is capped with a rubber septum, and the atmosphere is evacuated and backfilled with argon (this sequence is repeated three times).

-

The aryl bromide and anhydrous dioxane are added via syringe.

-

The Schlenk tube is sealed, and the reaction mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 h).

-

Upon completion (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

-

Protocol 2: Synthesis of trans-Dichlorobis(triphenylphosphine)palladium(II) - A Key Precursor [12][13]

-

Materials:

-

Palladium(II) chloride (PdCl2)

-

Triphenylphosphine (PPh3)

-

Acetonitrile

-

-

Procedure:

-

A solution of PdCl2 in acetonitrile is prepared.

-

Two molar equivalents of triphenylphosphine (PPh3) are added to the solution.

-

The mixture is stirred, leading to the precipitation of trans-PdCl2(PPh3)2 as a yellow solid.

-

The solid is collected by filtration, washed with a suitable solvent, and dried under vacuum.

-

Mandatory Visualizations

To further elucidate the intricate relationships and workflows involved in the study of the Suzuki-Miyaura coupling, the following diagrams are provided.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. wwjmrd.com [wwjmrd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solved 21 4. A) In the Suzuki-Miyaura reaction, the rate | Chegg.com [chegg.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Acetoxy-4'-bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a diverse range of boronic acids make it an invaluable tool in medicinal chemistry and materials science.[2][5]

4-Acetoxy-4'-bromobiphenyl serves as a key building block in the synthesis of more complex molecular architectures. The bromine atom provides a reactive site for cross-coupling reactions, while the acetoxy group can be hydrolyzed to a phenol, offering a point for further functionalization. This application note provides a detailed protocol for the Suzuki coupling of this compound with a generic arylboronic acid, leading to the formation of a substituted 4-acetoxy-p-terphenyl derivative.

Reaction Principle

The catalytic cycle for the Suzuki coupling of this compound is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with the arylboronic acid, which is activated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst for the next cycle.[2][3][6]

Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃))

-

Solvent (e.g., 1,4-Dioxane/water mixture or Toluene/ethanol/water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[5]

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).[3] Finally, add the palladium catalyst (0.01-0.05 equiv).

-

Reaction: Stir the reaction mixture at a temperature ranging from 80°C to 100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] Reaction times can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[2]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 4-acetoxy-4'-aryl-biphenyl product.[2]

Data Presentation

Table 1: Representative Reaction Parameters for Suzuki Coupling

| Parameter | Recommended Range/Value | Notes |

| Aryl Halide | This compound (1.0 equiv) | Substrate |

| Boronic Acid | 1.1 - 1.5 equiv | Coupling partner |

| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Other catalysts like Pd(OAc)₂ with a phosphine ligand can also be used. |

| Base | K₂CO₃ or Na₂CO₃ (2.0 - 3.0 equiv) | K₃PO₄ can also be effective.[7] |

| Solvent | 1,4-Dioxane/H₂O or Toluene/Ethanol/H₂O | Degassed solvents are crucial for catalyst stability. |

| Temperature | 80 - 100 °C | Optimal temperature may vary depending on the specific substrates.[8] |

| Reaction Time | 2 - 24 hours | Monitor by TLC or GC-MS for completion. |

Table 2: Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient base, low temperature. | Use a fresh catalyst, ensure the base is anhydrous, increase the temperature. |

| Side Reactions (e.g., Homocoupling) | Oxygen contamination, inappropriate ligand. | Ensure a thoroughly inert atmosphere, screen different phosphine ligands. |

| Debromination | High temperature, certain ligands. | Lower the reaction temperature, screen ligands less prone to promoting hydrodehalogenation.[8] |

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki coupling reaction.

References

- 1. ocf.berkeley.edu [ocf.berkeley.edu]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Acetoxy-4'-bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-acetoxy-4'-bromobiphenyl. This versatile building block is a valuable substrate for various carbon-carbon and carbon-nitrogen bond-forming reactions, leading to a diverse range of functionalized biphenyl derivatives with applications in medicinal chemistry, materials science, and organic synthesis.

Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the efficient construction of complex molecular architectures.[1][2] this compound serves as an excellent substrate in these transformations due to the presence of a reactive carbon-bromine bond, which can be selectively functionalized. The acetoxy group can be retained during the coupling reaction or subsequently hydrolyzed to the corresponding phenol, providing a handle for further derivatization.

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1][3] Functionalized biphenyls are also key components in the development of liquid crystals and organic light-emitting diodes (OLEDs).[1][4] This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions involving this compound: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound.[1] This reaction is particularly valuable for the synthesis of biaryl and polyaryl structures.

Applications

The resulting 4-acetoxy-4'-aryl-biphenyls are precursors to a variety of compounds with applications in:

-

Medicinal Chemistry: As core structures in the development of novel therapeutic agents. The biphenyl motif is found in drugs targeting a range of diseases.[3]

-

Materials Science: In the synthesis of liquid crystals and components for OLEDs, where the rigid biphenyl core influences the material's properties.[4]

Quantitative Data Summary: Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 70-80 | 12-24 | >90 (estimated)[1] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | High (not specified) |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | High (not specified) |

Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented is based on typical conditions for similar aryl bromides.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1]

-

Base (e.g., K₃PO₄, 2.0 equivalents)[1]

-

Degassed solvent (e.g., Toluene/Water 4:1)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[1]

-

Add the palladium catalyst (0.05 mmol).[1]

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[1]

-

Add the degassed solvent (5 mL) to the flask.

-

Stir the reaction mixture and heat to 70-80 °C.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-acetoxy-4'-aryl-biphenyl.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an aryl halide and an alkene.[5] This reaction is a powerful method for the synthesis of substituted alkenes.

Applications

The resulting 4-acetoxy-4'-vinyl-biphenyl derivatives are valuable intermediates in the synthesis of:

-

Stilbenes and their analogues: These compounds have applications in materials science and as potential therapeutic agents.

-

Conjugated polymers: For use in organic electronics.[1]

Quantitative Data Summary: Heck Reaction of this compound

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 12 | ~85[6] |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (0.1) | - | K₂CO₃ | NMP | 120 | 6 | High (not specified)[1] |

| 3 | Ethylene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | NaOAc | DMA | 130 | 24 | ~70-80 |

Note: Yields are based on general procedures for aryl bromides and may vary for this compound.

Detailed Experimental Protocol: Heck Reaction

This protocol describes a general procedure for the Heck reaction of this compound with an alkene.

Materials:

-

This compound

-

Alkene (e.g., styrene, 1.2 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)

-

Ligand (e.g., PPh₃, 2 mol%)

-

Base (e.g., Triethylamine, 1.5 equivalents)

-

Anhydrous solvent (e.g., DMF)

-

Reaction vessel sealed with a septum

Procedure:

-

To a reaction vessel, add this compound (1.0 mmol), the palladium catalyst (0.01 mmol), and the ligand (0.02 mmol).

-

Seal the vessel and purge with an inert gas.

-

Add the anhydrous solvent (5 mL), the alkene (1.2 mmol), and the base (1.5 mmol) via syringe.

-

Stir the reaction mixture and heat to 100 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the 4-acetoxy-4'-vinyl-biphenyl derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes: The Strategic Use of 4-Acetoxy-4'-bromobiphenyl in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 4-acetoxy-4'-bromobiphenyl as a versatile starting material in the synthesis of pharmaceutical intermediates, with a specific focus on the preparation of non-steroidal anti-inflammatory drugs (NSAIDs). The protocols provided herein are based on established palladium-catalyzed cross-coupling reactions, demonstrating the strategic importance of the biphenyl scaffold in medicinal chemistry.

Introduction

This compound is a derivative of 4-bromobiphenyl, a well-established building block in organic synthesis. The presence of a bromine atom provides a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are instrumental in the formation of carbon-carbon bonds.[1] The acetoxy group can serve as a protected hydroxyl group, which can be unmasked or modified in later synthetic steps. This dual functionality makes this compound a valuable precursor for creating complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1]

This document focuses on a synthetic route to Felbinac (4-biphenylacetic acid), a topical NSAID used for the treatment of muscle inflammation and arthritis.[2][3] The synthesis leverages a palladium-catalyzed carboxylation reaction, a powerful method for the introduction of a carboxylic acid moiety.

Core Application: Synthesis of Felbinac Intermediate

A key application of this compound is its use as a precursor for the synthesis of biphenyl-containing NSAIDs like Felbinac. The synthetic strategy involves the hydrolysis of the acetoxy group to yield 4-bromo-4'-hydroxybiphenyl, followed by a palladium-catalyzed carboxylation to introduce the acetic acid side chain.

Proposed Synthetic Pathway

The overall synthetic transformation from this compound to Felbinac can be envisioned in two main steps:

-

Hydrolysis: The acetoxy group is hydrolyzed to a hydroxyl group.

-

Palladium-Catalyzed Carboxylation: The carbon-bromine bond is converted to a carbon-carbon bond to introduce the acetic acid moiety.

Caption: Proposed synthetic route to Felbinac.

Experimental Protocols

The following are detailed protocols for the key transformations in the synthesis of Felbinac from this compound.

Protocol 1: Hydrolysis of this compound

This protocol describes the deprotection of the acetyl group to yield 4-bromo-4'-hydroxybiphenyl.

Materials:

-

This compound

-

Methanol

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Add methanol to dissolve the starting material.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-bromo-4'-hydroxybiphenyl by column chromatography on silica gel or by recrystallization.

Protocol 2: Palladium-Catalyzed Carboxylation to Synthesize Felbinac

This protocol outlines a general procedure for the palladium-catalyzed carboxylation of the aryl bromide intermediate. This reaction introduces the acetic acid moiety.[4][5]

Materials:

-

4-Bromo-4'-hydroxybiphenyl (from Protocol 1)

-

Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

-

Xantphos (4-10 mol%)

-

A suitable carboxylating agent (e.g., a CO source like phenyl formate)[5]

-

A suitable base (e.g., Triethylamine)

-

Anhydrous toluene

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 4-bromo-4'-hydroxybiphenyl (1.0 eq), palladium(II) acetate, and Xantphos.

-

Add anhydrous toluene, followed by the base and the carboxylating agent.

-

Heat the reaction mixture to 80-120 °C and stir vigorously.

-

Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with 1M HCl, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude Felbinac by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes expected quantitative data for the synthesis of Felbinac, based on literature values for similar reactions.

| Step | Reaction | Starting Material | Product | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Hydrolysis | This compound | 4-Bromo-4'-hydroxybiphenyl | HCl (cat.) | Methanol | Reflux | 2-4 | >95 | >98 |

| 2 | Carboxylation | 4-Bromo-4'-hydroxybiphenyl | Felbinac | Pd(OAc)₂/Xantphos, Et₃N, Phenyl formate | Toluene | 80-120 | 12-24 | 70-85 | >99 |

Mechanism of Action: Felbinac Signaling Pathway

Felbinac, as a non-steroidal anti-inflammatory drug (NSAID), primarily functions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][6] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][6]

Caption: Mechanism of action of Felbinac.

Conclusion

This compound serves as a strategic and versatile starting material for the synthesis of valuable pharmaceutical intermediates. The presented protocols for the synthesis of Felbinac highlight the utility of palladium-catalyzed reactions in constructing the core structures of NSAIDs. The ability to leverage both the reactive bromine handle and the protected hydroxyl group makes this compound a valuable tool for medicinal chemists and drug development professionals.

References

- 1. 4'-ACETYL-BIPHENYL-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Step-by-Step Synthesis of Biphenyl Derivatives from 4-Acetoxy-4'-bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The targeted synthesis of functionalized biphenyl derivatives is therefore of significant interest. 4-Acetoxy-4'-bromobiphenyl is a versatile starting material, offering two distinct points for chemical modification: the acetoxy group, which can be hydrolyzed to a phenol, and the bromo group, which is amenable to a wide range of cross-coupling reactions.[3] This document provides detailed protocols for the synthesis of various biphenyl derivatives from this compound, including hydrolysis and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Overall Synthetic Workflow

The following diagram illustrates the synthetic versatility of this compound as a precursor to a variety of biphenyl derivatives.

Caption: Synthetic pathways from this compound.

Hydrolysis of this compound

The hydrolysis of the acetoxy group provides access to 4-bromo-4'-hydroxybiphenyl, a key intermediate for further functionalization, such as etherification or esterification.[3]

Experimental Protocol

-